![molecular formula C39H25N5 B13935534 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13935534.png)
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its unique structural features, which include a triazine ring fused with an indolo[3,2-b]carbazole moiety. The presence of phenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- 9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’-phenyl-3,3’-bicarbazole
Uniqueness
5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-11-phenyl-5,11-dihydroindolo[3,2-b]carbazole stands out due to its unique structural combination of triazine and indolo[3,2-b]carbazole moieties. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C39H25N5 |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
11-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-phenylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C39H25N5/c1-4-14-26(15-5-1)37-40-38(27-16-6-2-7-17-27)42-39(41-37)44-34-23-13-11-21-30(34)32-24-35-31(25-36(32)44)29-20-10-12-22-33(29)43(35)28-18-8-3-9-19-28/h1-25H |
InChI-Schlüssel |
BVBUDFHMPRODKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=CC=CC=C4C5=CC6=C(C=C53)C7=CC=CC=C7N6C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



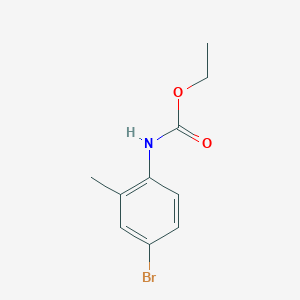
![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

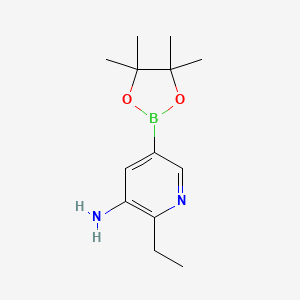
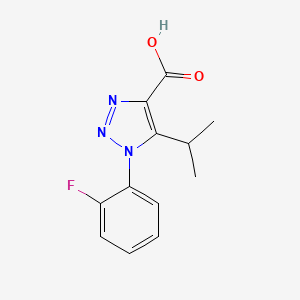
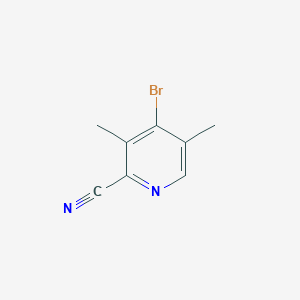

![Methyl 3,3-dimethyl-2,3-dihydrofuro[3,2-b]pyridine-5-carboxylate](/img/structure/B13935495.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)

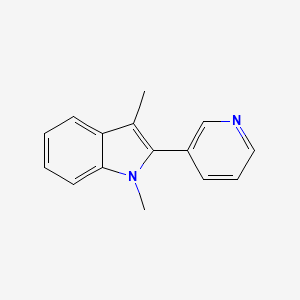
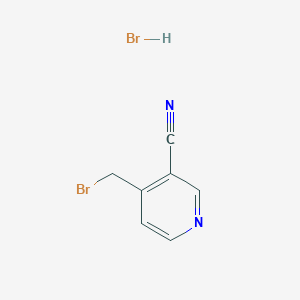
![4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester](/img/structure/B13935541.png)
